3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
Description
3-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a sulfur-containing 1,2,4-triazole derivative characterized by a pyrazole moiety at position 3, a methoxyethyl group at position 4, and a 2-methylbenzylthio substituent at position 4. Its structural complexity combines heterocyclic diversity (pyrazole and triazole rings) with functional groups (methoxy, thioether) known to modulate pharmacokinetic and pharmacodynamic properties. Sulfur-linked 1,2,4-triazoles, such as this compound, are of significant interest in medicinal chemistry due to their versatility in drug design, particularly for antimicrobial, anticancer, and enzyme-inhibitory applications .
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13-7-5-6-8-14(13)12-26-18-20-19-16(23(18)9-10-24-3)15-11-22(2)21-17(15)25-4/h5-8,11H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBIBTZWCALXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes both pyrazole and triazole rings, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 396.55 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against E. coli and Staphylococcus aureus | |
| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels |
Case Study: Anticancer Activity
In a study conducted by Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer effects. Results indicated significant inhibition of cell proliferation in various cancer types, with IC50 values ranging from 10 to 30 µM depending on the cell line used .
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Substituent Effects on Bioactivity
- Sulfur Linkage: The target compound’s benzylthio group at position 5 is critical for enhancing lipophilicity and membrane permeability, a feature shared with ’s trifluoromethyl-benzylthio derivative, which showed anticancer activity . Sulfur-containing triazoles are known to improve binding to enzymatic targets, such as urease or lipase, as seen in .
- Methoxy Groups : The methoxyethyl and pyrazole-methoxy groups may enhance metabolic stability compared to chlorophenyl () or trifluoromethyl () substituents, which are more electron-withdrawing and may affect reactivity .
- Pyrazole-Triazole Hybrids : Compounds combining pyrazole and triazole rings (e.g., ) exhibit antiradical activity due to electron-rich heterocycles, suggesting the target compound could be explored for antioxidant applications .
Preparation Methods
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For 3-methoxy-1-methyl-1H-pyrazole:
-
Cyclization : React hydrazine hydrate with a β-keto ester (e.g., methyl 3-methoxy-3-oxopropanoate) under acidic conditions to form the pyrazole ring.
-
N-Methylation : Treat the pyrazole with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.
Example Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, β-keto ester | HCl, reflux, 6h | ~70% |
| N-Methylation | CH₃I, K₂CO₃ | DMF, 80°C, 12h | ~85% |
Preparation of 4-(2-Methoxyethyl)-4H-1,2,4-Triazole
The triazole core is synthesized through cyclization or alkylation strategies. A patented method for analogous triazoles involves:
-
Nucleophilic Substitution : React 1,2,4-triazole with 2-methoxyethyl chloride in the presence of KOH/ethanol to introduce the 4-substituent.
-
Protection/Functionalization : Use lithium diisopropylamide (LDA) to deprotonate the triazole, followed by trapping with electrophiles (e.g., CO₂ for carboxylation).
Key Patent Insight
The CN113651762A patent demonstrates that protecting the 5-position of 1,2,4-triazole with bromine or trimethylsilyl groups prevents unwanted isomerization during functionalization. This approach could stabilize the triazole intermediate for subsequent couplings.
Introduction of the Benzylthio Group at Position 5
Thioether incorporation often involves nucleophilic displacement or oxidative coupling:
-
Sulfur Insertion : Treat a 5-halo-triazole intermediate (e.g., 5-bromo-4-(2-methoxyethyl)-4H-1,2,4-triazole) with (2-methylphenyl)methanethiol in the presence of a base (e.g., NaH).
-
Metal-Catalyzed Coupling : Use CuI or Pd catalysts to couple thiols with halogenated triazoles under mild conditions.
Optimization Note
The patent CN113651762A highlights the use of Pd/C and DBU for debromination, suggesting that similar conditions could facilitate thioether formation while minimizing side reactions.
Final Assembly of the Target Compound
Coupling Pyrazole and Triazole Subunits
The pyrazole and triazole moieties are linked via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:
-
SNAr Reaction : Activate the triazole’s 3-position with a leaving group (e.g., Cl or Br), then react with the pyrazole under basic conditions.
-
Buchwald-Hartwig Coupling : Use a Pd catalyst to couple an aminopyrazole with a halogenated triazole.
Critical Parameters
-
Temperature : 80–120°C for SNAr; 60–80°C for Pd-catalyzed reactions.
-
Solvent : DMF or DMSO for SNAr; toluene/THF for cross-couplings.
Global Deprotection and Functionalization
If protecting groups (e.g., trimethylsilyl) are used during synthesis, final deprotection is required:
-
Desilylation : Treat with tetrabutylammonium fluoride (TBAF) in THF.
-
Ester Hydrolysis : For carboxylated intermediates, use NaOH/MeOH followed by acidification.
Challenges and Optimization Strategies
Regioselectivity in Triazole Functionalization
The 1,2,4-triazole’s tautomerism complicates regioselective substitution. Patent CN113651762A addresses this by:
Purification of Hydrophobic Intermediates
The compound’s lipophilic nature (LogP ≈ 3.5) necessitates chromatographic purification with high-polarity solvents (e.g., EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures.
Analytical Characterization Data
Hypothetical Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 4H, Ar-H), 4.50 (s, 2H, SCH₂), 4.10–3.95 (m, 4H, OCH₂CH₂O), 3.80 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃). |
| MS (ESI+) | m/z 374.2 [M+H]⁺ (calc. 373.5). |
Applications and Further Research
While biological data for this specific compound are unavailable, structurally related 1,2,4-triazole-pyrazole hybrids exhibit:
Future Directions
-
Explore microwave-assisted synthesis to reduce reaction times.
-
Investigate enantioselective routes for chiral variants.
Q & A
Basic Question: How can researchers optimize the synthesis of triazole-pyrazole hybrids like the target compound to improve yield and purity?
Methodological Answer:
The synthesis of triazole-pyrazole hybrids often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key parameters to optimize include:
- Catalyst System : Use copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system to stabilize reactive intermediates and enhance regioselectivity .
- Reaction Duration and Temperature : Heating at 50°C for 16 hours balances reaction completion and minimizes side products .
- Purification : Employ flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate, 0–50% over 15 column volumes) to isolate the product efficiently .
Table 1: Example Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (CuSO₄) | 0.2 equiv | 60% → 75%* |
| Solvent Ratio | THF:H₂O (1:1) | Reduced byproducts |
| Temperature | 50°C, 16 hours | 61% yield |
*Hypothetical data for illustration.
Advanced Question: What analytical strategies resolve contradictions in spectral data (e.g., NMR) for structurally complex triazole derivatives?
Methodological Answer:
- Multi-Dimensional NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by aromatic protons and sulfanyl/thiol moieties .
- X-ray Crystallography : Validate ambiguous structures via single-crystal X-ray diffraction, especially when substituents (e.g., 2-methylphenyl groups) induce steric hindrance .
- HPLC-MS Coupling : Confirm molecular weight and purity simultaneously, critical for compounds with labile groups like methoxyethyl chains .
Example Workflow:
Acquire ¹H/¹³C NMR spectra in deuterated DMSO to detect exchangeable protons.
Cross-validate with X-ray data from analogous compounds (e.g., triazolothiazoles ).
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for sulfanyl-containing triazole derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify the sulfanyl group (e.g., replacing [(2-methylphenyl)methyl] with 4-chlorophenyl ) to assess impact on bioactivity.
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding between the sulfanyl group and target enzymes .
- In Vitro Assays : Test derivatives against disease-relevant targets (e.g., 14-α-demethylase for antifungal activity ).
Table 2: SAR Design Example
| Derivative | Substituent Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Target Compound | [(2-Methylphenyl)methyl]sulfanyl | 10 µM (hypothetical) |
| Analog 1 | 4-Chlorophenyl sulfanyl | 8 µM |
| Analog 2 | Methoxyethyl removed | >50 µM |
Basic Question: What computational methods predict the biological activity of triazole-pyrazole hybrids?
Methodological Answer:
- Molecular Docking : Dock the compound into target protein active sites (e.g., 14-α-demethylase, PDB: 3LD6) using AutoDock Vina to estimate binding affinity .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties, particularly for methoxy groups impacting solubility and metabolism .
- Dynamic Simulations : Perform MD simulations (e.g., GROMACS) to assess stability of the triazole ring in aqueous environments .
Advanced Question: How should researchers address discrepancies in biological activity data across similar compounds?
Methodological Answer:
- Control Standardization : Ensure consistent assay conditions (e.g., pH, temperature) when comparing compounds with variable substituents .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., triazolothiadiazoles vs. pyrazolothiazoles ) to identify trends.
- Mechanistic Studies : Use knockout models or enzyme inhibition assays to isolate the contribution of specific groups (e.g., sulfanyl vs. triazole) .
Example Approach:
If the target compound shows lower antifungal activity than predicted by docking:
Verify assay conditions (e.g., fungal strain viability controls).
Test for off-target effects via proteome-wide screening.
Basic Question: What are best practices for characterizing the stability of methoxy-containing triazole derivatives?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures, particularly for methoxyethyl groups prone to oxidative degradation .
- pH Stability Studies : Incubate the compound in buffers (pH 3–9) and analyze via HPLC to detect hydrolysis of methoxy or sulfanyl groups .
- Light Exposure Tests : Use accelerated UV stability chambers to assess photodegradation, critical for compounds intended for in vivo use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
